Docosylbenzene
Overview
Description
Docosylbenzene, also known as 1-phenyldocosane, is an organic compound with the molecular formula C28H50. It belongs to the class of alkylbenzenes, where a long-chain alkyl group is attached to a benzene ring. This compound is characterized by its high molecular weight and hydrophobic nature, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosylbenzene can be synthesized through the alkylation of benzene with docosane. The reaction typically involves the use of a strong acid catalyst such as hydrogen fluoride or aluminum chloride. The process can be summarized as follows:
Alkylation Reaction: Benzene reacts with docosane in the presence of a catalyst to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Alkylation: Utilizing large reactors and continuous flow systems to maintain optimal reaction conditions.
Purification: The crude product is purified through distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Docosylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups or halogens replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Docosanoic acid or docosyl ketone.
Reduction: Docosylcyclohexane.
Substitution: Nitrothis compound or halothis compound.
Scientific Research Applications
Docosylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the production of surfactants and lubricants, where its long alkyl chain provides desirable properties.
Mechanism of Action
The mechanism of action of docosylbenzene primarily involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include:
Lipid Membranes: this compound can insert itself into lipid bilayers, disrupting their structure and function.
Hydrophobic Interactions: Its long alkyl chain facilitates strong hydrophobic interactions with other nonpolar molecules.
Comparison with Similar Compounds
Dodecylbenzene: A shorter-chain alkylbenzene with similar chemical properties but lower molecular weight.
Hexadecylbenzene: Another alkylbenzene with a medium-length alkyl chain, used in similar applications.
Uniqueness of Docosylbenzene:
Longer Alkyl Chain: Compared to dodecylbenzene and hexadecylbenzene, this compound has a significantly longer alkyl chain, which enhances its hydrophobic properties and makes it more suitable for specific applications such as in surfactants and lubricants.
Higher Molecular Weight: The higher molecular weight of this compound provides unique physical and chemical properties that are advantageous in certain industrial and research applications.
Properties
IUPAC Name |
docosylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUFRQDILUMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30874019 | |
Record name | Docosylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, C14-30-alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5634-22-0, 68855-24-3 | |
Record name | Docosylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5634-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, C14-30-alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, C14-30-alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Docosylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30874019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, C14-30-alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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